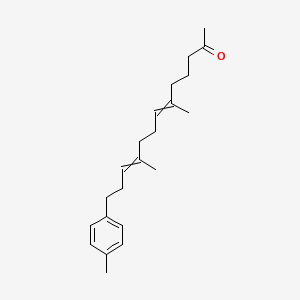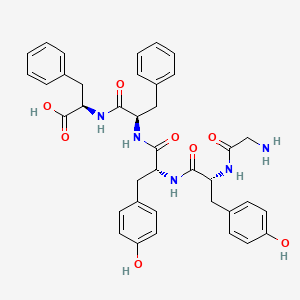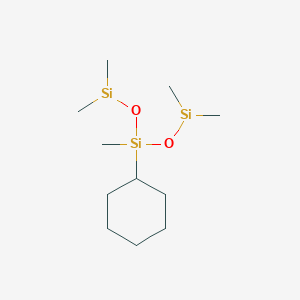
6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one is an organic compound with the molecular formula C22H30O This compound is characterized by its unique structure, which includes a tridecadienone backbone with dimethyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated dienone system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as acidic or basic resins can be employed to facilitate the reaction, and the process may be scaled up using large-scale batch reactors. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Comparison with Similar Compounds
Similar Compounds
5,9-Undecadien-2-one, 6,10-dimethyl-: Similar in structure but lacks the methylphenyl substituent.
6,10-Dimethyl-5,9-undecadien-2-one: Another related compound with a shorter carbon chain and no aromatic ring.
Uniqueness
6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one is unique due to the presence of both the tridecadienone backbone and the methylphenyl substituent, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogs.
Properties
CAS No. |
917612-36-3 |
|---|---|
Molecular Formula |
C22H32O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
6,10-dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one |
InChI |
InChI=1S/C22H32O/c1-18(10-6-12-21(4)23)8-5-9-19(2)11-7-13-22-16-14-20(3)15-17-22/h8,11,14-17H,5-7,9-10,12-13H2,1-4H3 |
InChI Key |
ZYLZMOMPHSWHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC=C(C)CCC=C(C)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene](/img/structure/B12601619.png)

![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide](/img/structure/B12601642.png)
![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)


![4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B12601659.png)
![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)
![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)
![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)

